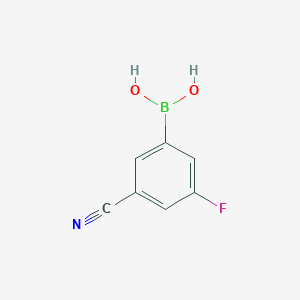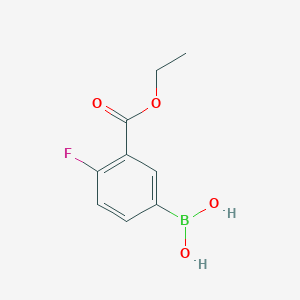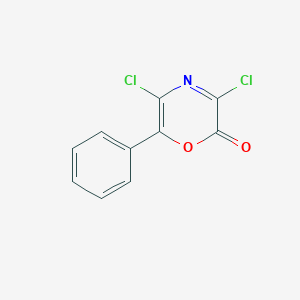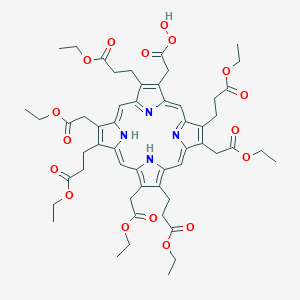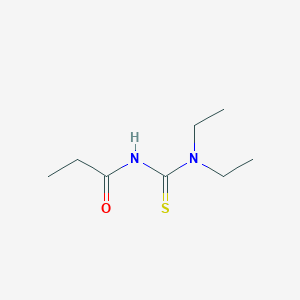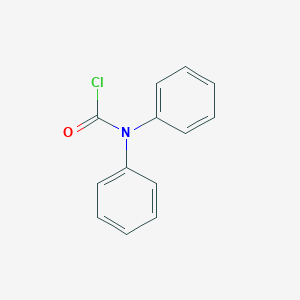
二苯氨基甲酰氯
描述
Diphenylcarbamyl chloride (DPC) is an organic compound belonging to the class of carbamyl chloride compounds. It is a colorless, crystalline solid with a melting point of 140°C. It is soluble in alcohol, benzene, and ether, but insoluble in water. DPC is widely used in the synthesis of various organic compounds, and has a variety of applications in scientific research.
科学研究应用
滴定法中的指示剂: DPCC 已被用作滴定法中的指示剂。例如,它用于氯化物的汞量测定,证明了它作为分析化学中化学指示剂的效用 (Parsons & Yoe, 1952)。
滴定法和分光光度法测定: 它还被应用于抗组胺药的滴定法和分光光度法测定,其中它与不同化合物的反应允许测定药物中的氯化物含量 (Basavaiah & Charan, 2002)。
氯化物的微量测定: DPCC 在水中的氯化物微量测定中发挥作用,表明其在环境和水质研究中的重要性 (Kemula, Hulanicki, & Janowski, 1960)。
生物学研究中的荧光可视化: 在生物学研究中,DPCC 已被用于可视化治疗化合物的荧光,如涉及类黄酮的研究中 (Ferrara & Thompson, 2019)。
酶活性测定: 它已被用于测定酶(如 α-糜蛋白酶)的活性,其中它与酶的反应释放出氯离子,然后可以测量氯离子 (Erlanger, Buxbaum, Sack, & Cooper, 1967)。
药物制剂的合成: DPCC 已参与药物制剂的合成,特别是在某些化合物的酯和醚的形成中 (Wylie, Isaacson, & Delgado, 1965)。
生化中的抑制剂研究: 它已被用作生化研究中的抑制剂,例如,在研究悬浮在有机介质中的胰凝乳蛋白酶活性位点的反应性时 (Dastoli, Musto, & Price, 1966)。
安全和危害
Diphenylcarbamyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
作用机制
Diphenylcarbamyl chloride, also known as Carbamoyl chloride, diphenyl-, is a chemical compound with the formula C13H10ClNO . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that carbamoyl chlorides are typically used in organic synthesis as acylating agents . They can react with amines to form carbamates, which are used in a wide range of applications from pesticides to pharmaceuticals .
Mode of Action
Carbamoyl chlorides, such as Diphenylcarbamyl chloride, are reactive due to the presence of the carbonyl group and the good leaving group (chloride). They can undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles, forming carbamates, esters, and other products .
Biochemical Pathways
The products of its reactions, such as carbamates, can have various biological effects depending on their structure and the specific targets they interact with .
Pharmacokinetics
Its metabolism and excretion would depend on the specific reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of Diphenylcarbamyl chloride would depend on the specific reactions it undergoes and the products of these reactions. For example, if it reacts with an amine to form a carbamate, the effects could range from inhibition of acetylcholinesterase (in the case of certain carbamate pesticides) to sedative and hypnotic effects (in the case of certain carbamate drugs) .
Action Environment
The action, efficacy, and stability of Diphenylcarbamyl chloride can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, as well as the presence of other nucleophiles. Its stability can be affected by temperature, light, and moisture, as carbamoyl chlorides are generally sensitive to hydrolysis .
属性
IUPAC Name |
N,N-diphenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKKRFABABBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058885 | |
| Record name | Diphenylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylcarbamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
83-01-2 | |
| Record name | N,N-Diphenylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylcarbamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylcarbamyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic chloride, N,N-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLCARBAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ209318B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diphenylcarbamyl chloride interact with chymotrypsin, and what are the downstream effects?
A1: Diphenylcarbamyl chloride acts as a specific inhibitor of chymotrypsin, a serine protease. It irreversibly binds to the active site of the enzyme, forming a stable carbamate ester with the hydroxyl group of the serine residue. [, , ] This covalent modification prevents the enzyme from binding to its substrates and carrying out its catalytic function, effectively inactivating it. [, , ] This inhibition has been observed in various studies, including the excystation of Eimeria tenella, where Diphenylcarbamyl chloride successfully inhibited the chymotrypsin-like enzyme responsible for the process. [, ] Similarly, it was used to characterize proteinase isoenzymes in Bacteroides nodosus, confirming their chymotrypsin-like activity due to their susceptibility to Diphenylcarbamyl chloride inhibition. []
Q2: Can you provide the structural characterization of Diphenylcarbamyl chloride?
A2:
Q3: How does the presence of ATP affect the interaction between Diphenylcarbamyl chloride and aminoacyl-tRNA synthetases?
A3: Research indicates that ATP can protect certain aminoacyl-tRNA synthetases from inactivation by Diphenylcarbamyl chloride. [] This protection suggests that Diphenylcarbamyl chloride might target a lysine residue located within or near the ATP binding site of these enzymes. When ATP occupies the binding site, it could potentially hinder the access of Diphenylcarbamyl chloride to the target lysine residue, thus preventing the irreversible inactivation.
Q4: Are there any known alternatives or substitutes for Diphenylcarbamyl chloride in inactivating chymotrypsin?
A4: Yes, several other compounds are known to inhibit chymotrypsin. Research mentions a few alternatives like:
- Tosyl-L-phenylalanyl chloromethane (TPCK): This compound also acts as a specific inhibitor of chymotrypsin, similar to Diphenylcarbamyl chloride. [, , ]
- Chymostatin: A microbial inhibitor that effectively inhibits chymotrypsin activity. [, ]
- Phenylmethane sulfonyl fluoride (PMSF): While not as specific as Diphenylcarbamyl chloride or TPCK, PMSF is a serine protease inhibitor known to inactivate chymotrypsin. [, ]
Q5: What is the historical context and significance of Diphenylcarbamyl chloride in enzyme research?
A5: While specific historical milestones weren't outlined in the provided papers, the research highlights Diphenylcarbamyl chloride's early and continued importance in enzymology. Its use as a specific inhibitor of chymotrypsin has been instrumental in:
- Elucidating the mechanism of action of serine proteases: By specifically targeting the active site serine residue, Diphenylcarbamyl chloride provided evidence for the crucial role of this residue in chymotrypsin's catalytic activity. [, ]
- Characterizing and classifying proteases: The sensitivity or resistance of various proteases to Diphenylcarbamyl chloride inhibition has been a valuable tool for classifying them and distinguishing chymotrypsin-like enzymes from other protease families. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

